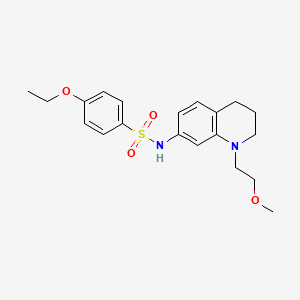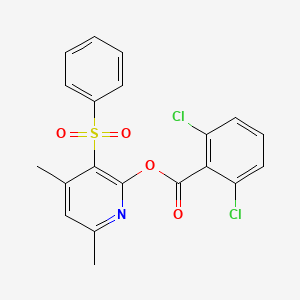
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate (DMPPD) is a small organic molecule that has been extensively studied in scientific research due to its unique properties. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DMPPD.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Compounds
Novel Synthesis Techniques : Research on compounds containing phenylsulfonyl and pyridinyl groups includes innovative synthesis methods. For example, a study described an improved synthesis approach for sulfone-containing compounds, which are crucial in various chemical reactions and applications (Liang Wen-jun, 2007).
Extended π-Conjugated Organic Materials : Another study focused on synthesizing extended π-conjugated chromophores involving pyridinium compounds, showcasing the potential for applications in optical and electronic materials (P. Antony et al., 2019).
Chemical Interactions and Molecular Structures
- Hydrogen Bonding and Molecular Conformations : Investigations into the molecular conformations and hydrogen bonding of certain pyrazolo[4,3-c]pyridines have provided detailed insights into how these structures interact at the molecular level, which is essential for designing compounds with specific properties (B. K. Sagar et al., 2017).
Antimicrobial Applications
- Antimicrobial Evaluation : Some studies have synthesized novel compounds incorporating phenylsulfonyl moieties to evaluate their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).
Material Science Applications
- Polymer Synthesis : Research on fluorinated polyamides containing pyridine and sulfone moieties indicates applications in material science, particularly in developing polymers with specific thermal and mechanical properties (Xiao-Ling Liu et al., 2013).
Analytical Chemistry Applications
- Molecular Orbital Calculations : Studies involving molecular orbital calculations for reactions of compounds with phenylsulfonyl chloride contribute to a deeper understanding of chemical reactions at the electronic level, aiding in the development of new synthetic strategies (Mikyung Seo et al., 1999).
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMIZQNWFFWTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

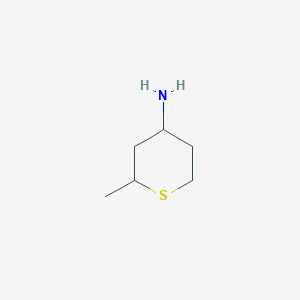
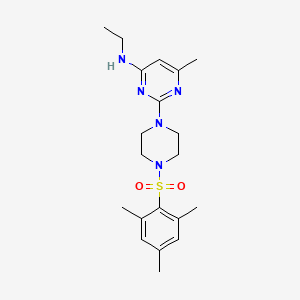
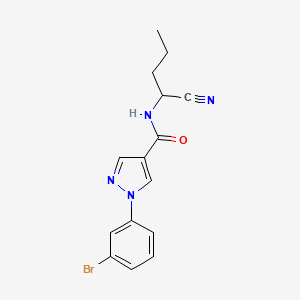
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
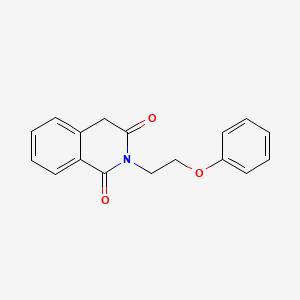
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
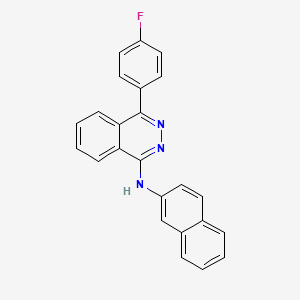
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
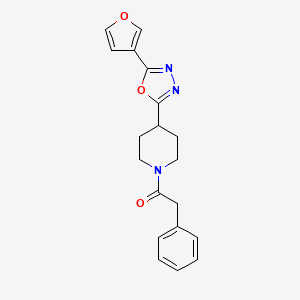
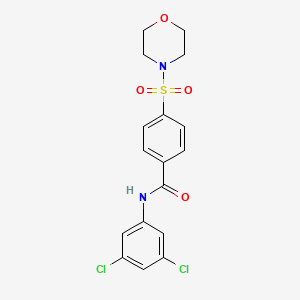
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
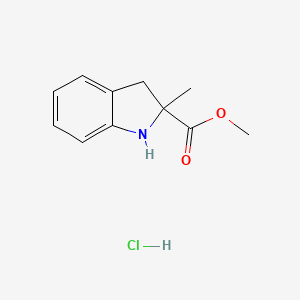
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
